2-{2-[4-Bromo-2-(tert-butyl)phenoxy]-ethyl}piperidine hydrochloride
Overview
Description
2-{2-[4-Bromo-2-(tert-butyl)phenoxy]-ethyl}piperidine hydrochloride is a complex chemical compound often leveraged in scientific research, particularly within the fields of chemistry and pharmacology. This compound’s structure, which features a piperidine ring attached to a phenoxyethyl group, makes it valuable for various synthetic and analytical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
To synthesize 2-{2-[4-Bromo-2-(tert-butyl)phenoxy]-ethyl}piperidine hydrochloride, a common approach involves starting with 4-bromo-2-(tert-butyl)phenol as the key precursor. The synthetic route can be summarized as follows:
Ether Formation: The 4-bromo-2-(tert-butyl)phenol reacts with an appropriate alkylating agent to form an ether linkage with a bromo-phenol derivative.
Alkylation: This derivative is then subjected to alkylation with 2-chloroethylamine to introduce the piperidine ring.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form through treatment with hydrochloric acid.
Reaction Conditions:
Solvent: Typically organic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Temperature: Reactions are generally carried out at ambient or slightly elevated temperatures (25-50°C).
Catalysts: Catalysts such as potassium carbonate (K2CO3) may be used to facilitate the ether formation step.
Industrial Production Methods
Industrial production methods may involve optimized versions of the above synthetic routes, often using continuous flow chemistry techniques to enhance yield and reduce processing time. Emphasis is placed on scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: It can undergo nucleophilic substitution reactions, particularly at the bromine atom on the phenyl ring.
Oxidation and Reduction: These reactions are less common but can occur under specific conditions, altering the electronic properties of the compound.
Condensation Reactions: Potential to form larger, more complex molecules through reactions with aldehydes or ketones.
Common Reagents and Conditions
Nucleophilic Reagents: Sodium methoxide, sodium hydroxide.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Conditions: Reactions typically require controlled temperature and pH, often facilitated by inert atmospheres (e.g., nitrogen gas).
Major Products Formed
Substitution: Formation of derivatives where the bromine atom is replaced by another substituent.
Oxidation: Generation of phenolic or quinone compounds.
Reduction: Dehalogenation products or reduced forms of the aromatic ring.
Scientific Research Applications
2-{2-[4-Bromo-2-(tert-butyl)phenoxy]-ethyl}piperidine hydrochloride finds utility in several research domains:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Serves as a ligand for studying receptor-ligand interactions.
Medicine: Investigated for potential pharmacological activities, including anti-inflammatory and analgesic properties.
Industry: Employed in the production of specialty chemicals and advanced materials.
Mechanism of Action
The compound’s mechanism of action typically involves interactions with molecular targets such as enzymes or receptors. For instance, its phenoxyethyl moiety may facilitate binding to specific active sites, while the piperidine ring enhances solubility and cellular uptake. Key pathways influenced by this compound include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-(tert-butyl)phenol: Shares the same phenolic structure but lacks the piperidine and ethyl components.
Phenoxyethyl Piperidine Derivatives: Variants with different substituents on the phenyl or piperidine rings.
Uniqueness
2-{2-[4-Bromo-2-(tert-butyl)phenoxy]-ethyl}piperidine hydrochloride stands out due to its specific combination of structural features, which confer unique physicochemical properties and biological activity. This makes it particularly valuable for targeted research applications where these specific traits are advantageous.
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Properties
IUPAC Name |
2-[2-(4-bromo-2-tert-butylphenoxy)ethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26BrNO.ClH/c1-17(2,3)15-12-13(18)7-8-16(15)20-11-9-14-6-4-5-10-19-14;/h7-8,12,14,19H,4-6,9-11H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYLJHWNYKQWHBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)Br)OCCC2CCCCN2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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